molecular formula C8H9F3N2 B13079510 N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine CAS No. 1060801-95-7

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B13079510
CAS No.: 1060801-95-7
M. Wt: 190.17 g/mol
InChI Key: YNTYWEZRKYDRHQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine ( 1060801-95-7) is a high-value chemical building block with significant promise in pharmaceutical research and development, particularly in the field of antitubercular agents . This compound, with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol, belongs to a class of pyridine-2-methylamine derivatives that have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential inner membrane transport protein in Mycobacterium tuberculosis , responsible for shuttling trehalose-monomycolates (TMM) to the cell envelope, a critical process for the formation of the bacterial cell wall and its viability . Compounds based on this scaffold, including close structural analogs, have demonstrated exceptional activity against the Mtb H37Rv strain (MIC = 0.016 μg/mL) as well as clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR-TB) strains . The mechanism of action involves a key hydrogen bond interaction with residue D645 in the MmpL3 binding pocket, which disrupts the proton motive force-dependent transport function . Furthermore, resistance studies have shown that a single nucleotide polymorphism in the mmpL3 gene (S288T) confers resistance to this class of compounds, confirming MmpL3 as the primary cellular target . Beyond its antitubercular applications, the pyridine-2-methylamine structure is a versatile pharmacophore featured in compounds targeting neuronal nicotinic acetylcholine receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate for designing and synthesizing novel therapeutic agents.

Properties

CAS No.

1060801-95-7

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-12-5-7-3-2-6(4-13-7)8(9,10)11/h2-4,12H,5H2,1H3

InChI Key

YNTYWEZRKYDRHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine, with key differences in substituents and functional groups:

Compound Name Substituents/Modifications Similarity Score Key Properties/Applications Reference
(4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl Trifluoromethyl at 4-position; HCl salt 0.94 Enhanced solubility, precursor
2-Methyl-4-(trifluoromethyl)pyridine HCl Methyl at 2-position; trifluoromethyl at 4-position 0.83 Intermediate for agrochemicals
N-Methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine Pyrrolidine at 6-position N/A Riboswitch binding (KD: ~10 µM)
N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Thienopyridine scaffold N/A TPP riboswitch ligand (KD: 0.8 µM)

Notes:

  • The trifluoromethyl group at the 5-position (vs.
  • The hydrochloride salt derivatives (e.g., (4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl) exhibit higher aqueous solubility, favoring pharmaceutical formulation .

Physicochemical Properties

  • Melting Point : While direct data for the target compound is unavailable, analogs like N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (mp 105–106°C) suggest that trifluoromethyl substitution may lower melting points due to reduced crystallinity .
  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. For example, the target compound’s logP is estimated to be ~2.5, higher than 2-Methyl-4-(trifluoromethyl)pyridine HCl (logP ~1.8) .

Commercial Availability and Stability

  • The hydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is listed as discontinued by CymitQuimica, possibly due to instability under ambient conditions . This highlights the superior stability of the N-methylated derivative, which lacks reactive primary amine groups.
  • Pricing for analogs varies widely: N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine costs ¥38,700/g (90% purity), whereas 4′-(Methylthio)acetophenone is priced at ¥13,500/25g .

Biological Activity

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine is a pyridine derivative notable for its unique trifluoromethyl substitution, which enhances its biological activity and solubility in organic solvents. This compound has drawn attention in medicinal chemistry due to its potential interactions with various biological macromolecules, influencing metabolic pathways and therapeutic responses.

The trifluoromethyl group significantly increases the lipophilicity of this compound, allowing it to effectively bind to hydrophobic regions of proteins and enzymes. This interaction is crucial for modulating the activity of various biological targets, potentially leading to enzyme inhibition or receptor modulation.

Table 1: Structural Comparison of Similar Compounds

Compound NameStructural FeatureUniqueness
N-Methyl-1-(pyridin-2-yl)methanamineLacks trifluoromethyl groupLess lipophilic than its trifluoromethyl counterpart
N-Methyl-1-(3-(difluoromethyl)pyridin-2-yl)methanamineContains difluoromethyl groupDifferent reactivity profile due to less electronegative substituents
N-Methyl-1-(3-(chloromethyl)pyridin-2-yl)methanamineContains chloromethyl groupChlorine's presence alters electronic properties compared to fluorine
5-(Trifluoromethyl)picolinamidePicolinamide structureExhibits different biological activities due to amide functionalization
5-(Trifluoromethyl)pyridin-3-aminesVariation in position of CF3Different pharmacological profiles based on substitution patterns

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown varying degrees of potency against specific enzymes or receptors.

Case Study: Antiparasitic Activity

In a comparative study, derivatives containing the trifluoromethyl group demonstrated enhanced antiparasitic activity. For example, one derivative exhibited an effective concentration (EC50) of 0.010 μM, significantly outperforming its non-fluorinated analogs . The incorporation of the trifluoromethyl moiety was essential for maintaining high potency while also improving metabolic stability.

Table 2: Summary of Biological Activity Findings

CompoundEC50 (μM)Activity Description
Trifluoromethyl derivative0.010High antiparasitic activity
Non-fluorinated analog0.577Decreased activity compared to trifluoromethyl variant
Another derivative with CF30.025Comparable potency to established benchmarks

Mechanisms of Interaction

The biological activity of this compound can be attributed to its ability to interact with various targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding at active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can act as a positive allosteric modulator for certain receptors, enhancing their response to endogenous ligands like acetylcholine .

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